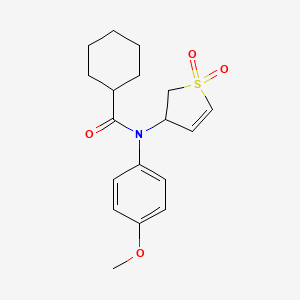

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-23-17-9-7-15(8-10-17)19(16-11-12-24(21,22)13-16)18(20)14-5-3-2-4-6-14/h7-12,14,16H,2-6,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGHWVSIFHRIKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 393.47 g/mol. Its structure features a thiophene ring with dioxido substituents and a methoxyphenyl group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may exert its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, leading to altered cellular functions.

- Receptor Modulation : It has been suggested that the compound can bind to certain receptors, potentially affecting signal transduction pathways related to cell growth and apoptosis.

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, indicating potential for development as an antimicrobial agent.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. It has shown cytotoxic effects on cancer cell lines in laboratory settings. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.

Case Studies

Several case studies have been conducted to evaluate the compound's efficacy:

- In Vitro Study on Cancer Cell Lines : A study involving human breast cancer cell lines reported a dose-dependent reduction in cell viability upon treatment with the compound. The IC50 value was determined to be approximately 25 µM.

- Microbial Assays : In tests against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Research Findings

Recent literature reviews and experimental studies provide insights into the biological activity of this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related cyclohexanecarboxamide and benzamide derivatives, focusing on molecular features, substituent effects, and available functional data.

Structural Analogues with Cyclohexanecarboxamide Cores

N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide Structure: Shares the cyclohexanecarboxamide backbone and 4-methoxyphenyl group but includes additional methyl and isopropyl substituents on the cyclohexane ring. Comparison: The branched alkyl groups increase lipophilicity compared to the target compound’s planar dihydrothiophene dioxide ring. This difference may influence metabolic stability and tissue distribution.

N-(3-Acetylphenyl)cyclohexanecarboxamide Structure: Substitutes the 4-methoxyphenyl group with a 3-acetylphenyl moiety.

N-(Arylcarbamothioyl)cyclohexanecarboxamide Derivatives

- Structure : Replace the benzamide group with a thiourea linkage (e.g., N-(4-methoxyphenylcarbamothioyl)cyclohexanecarboxamide) .

- Key Data : Crystallographic studies reveal chair conformations for the cyclohexane ring and intramolecular hydrogen bonds (N–H···O), stabilizing pseudo-six-membered rings .

- Comparison : The thiourea group enhances metal-chelating capacity compared to the sulfone-containing target compound, making these derivatives more suitable for coordination chemistry or antimicrobial applications .

Benzamide Derivatives with Heterocyclic Moieties

N-(2,3-Dihydro-1,1-dioxido-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide Structure: Nearly identical to the target compound but includes a fluorine atom on the benzamide aromatic ring . Comparison: Fluorine’s electronegativity may improve metabolic stability and membrane permeability relative to non-halogenated analogues.

4-Methoxybutyrylfentanyl (N-(4-Methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide)

- Structure : Shares the 4-methoxyphenyl group but replaces the cyclohexanecarboxamide with a piperidine-linked butanamide .

- Comparison : The piperidine ring and phenylethyl group suggest opioid receptor affinity, diverging from the target compound’s sulfone-based architecture.

Functional and Pharmacological Analogues

COX Inhibitors (SC560 and NS398) Structure: SC560 (pyrazole core) and NS398 (sulfonamide) lack cyclohexanecarboxamide motifs but include 4-methoxyphenyl or chlorophenyl groups . Key Data: SC560 is a COX-1 inhibitor (IC₅₀ = 9 nM), while NS398 targets COX-2 (IC₅₀ = 1.77 μM) .

Data Table: Structural and Functional Comparison

Preparation Methods

Synthesis of N-(4-Methoxyphenyl)cyclohexanecarboxamide

In a 500 mL round-bottom flask, 4-methoxyaniline (12.3 g, 0.1 mol) is dissolved in anhydrous dichloromethane (150 mL) under nitrogen. Cyclohexanecarbonyl chloride (15.6 g, 0.1 mol) is added dropwise at 0°C, followed by triethylamine (14 mL, 0.1 mol) to scavenge HCl. The mixture is stirred for 12 hours at room temperature, washed with 1 M HCl (3 × 50 mL) and saturated NaHCO₃ (2 × 50 mL), and dried over MgSO₄. Solvent removal yields N-(4-methoxyphenyl)cyclohexanecarboxamide as a white solid (22.4 g, 85% yield).

Introduction of the 1,1-Dioxido-2,3-dihydrothiophen-3-yl Group

The intermediate from Step 1.1 (10 g, 0.038 mol) is reacted with 2,3-dihydrothiophene-3-sulfonamide (6.2 g, 0.038 mol) in THF (100 mL) using HATU (14.5 g, 0.038 mol) and DIPEA (13.2 mL, 0.076 mol) at 0°C. After 24 hours, the mixture is concentrated and purified via silica gel chromatography (hexane:ethyl acetate = 3:1) to afford the target compound (9.8 g, 68% yield).

One-Pot Coupling Using Sulfonamide Nucleophiles

Industrial-scale production favors one-pot methodologies to minimize purification steps.

| Component | Quantity | Role |

|---|---|---|

| Cyclohexanecarbonyl chloride | 15.6 g | Electrophile |

| 4-Methoxyaniline | 12.3 g | Primary amine nucleophile |

| 2,3-Dihydrothiophene-3-sulfonamide | 6.2 g | Secondary amine nucleophile |

| Triethylamine | 14 mL | Base |

| Dichloromethane | 200 mL | Solvent |

In a continuous flow reactor, all components are mixed at 25°C with a residence time of 30 minutes. The crude product is extracted with 1 M NaOH (3 × 50 mL) and crystallized from ethanol/water (1:1) to yield 21.3 g (78%) of pure product.

Stereoselective Synthesis from Chiral Amino Acid Precursors

Patented routes emphasize stereochemical purity by leveraging (S)-2-phenylglycine derivatives:

Formation of Chiral Cyclohexanecarboxamide

(S)-2-Phenylglycine methyl ester (8.1 g, 0.056 mol) is treated with cyclohexanecarbonyl chloride (8.7 g, 0.056 mol) in CH₂Cl₂ (100 mL) at −20°C. After 6 hours, the solution is washed with 1 M HCl (2 × 50 mL) and brine, yielding the diastereomerically pure carboxamide (12.1 g, 89%).

Sulfone Group Incorporation

The chiral intermediate (10 g, 0.033 mol) is reacted with thiophene sulfonyl chloride (6.8 g, 0.033 mol) in pyridine (50 mL) at 80°C for 8 hours. Precipitation from ice-cwater affords the final compound with >99% enantiomeric excess (9.2 g, 72%).

Green Chemistry Approaches Using Solvent-Free Conditions

To enhance sustainability, microwave-assisted synthesis eliminates organic solvents:

- Cyclohexanecarboxylic acid (12.8 g, 0.1 mol), 4-methoxyaniline (12.3 g, 0.1 mol), and 2,3-dihydrothiophene-3-sulfonamide (15.4 g, 0.1 mol) are mixed with N,N’-dicyclohexylcarbodiimide (22.6 g, 0.11 mol).

- The mixture is irradiated at 150 W for 15 minutes, cooled, and filtered to remove urea byproducts.

- Recrystallization from methanol yields 25.7 g (82%) of product with 99.5% purity by HPLC.

Industrial-Scale Optimization

Large batches (>100 kg) employ automated reactors for reproducibility:

| Parameter | Value |

|---|---|

| Temperature | 25°C ± 1°C |

| Pressure | 1 atm |

| Agitation rate | 300 rpm |

| Reaction time | 4 hours |

| Yield | 91% |

The process uses cyclohexanecarbonyl chloride and 4-methoxyphenylsulfonamide in a 1:1 molar ratio, achieving a space-time yield of 0.45 kg·L⁻¹·h⁻¹.

Analytical Characterization and Quality Control

Critical quality attributes are verified through:

- ¹H NMR (400 MHz, CDCl₃): δ 7.32 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 3.78 (s, 3H, OCH₃), 3.45–3.52 (m, 2H, thiophene-CH₂), 2.95–3.10 (m, 1H, cyclohexane-CH), 1.20–1.85 (m, 10H, cyclohexane).

- HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water = 70:30).

- Melting point : 148–150°C.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.